molecular formula C13H17NO4S2 B14537671 3-(4-Methylbenzene-1-sulfonyl)-4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-5-one CAS No. 62188-32-3

3-(4-Methylbenzene-1-sulfonyl)-4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-5-one

Cat. No.: B14537671
CAS No.: 62188-32-3
M. Wt: 315.4 g/mol
InChI Key: VBAITVKDICPFKB-UHFFFAOYSA-N
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Description

3-(4-Methylbenzene-1-sulfonyl)-4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-5-one is a heterocyclic compound featuring a 1,3-oxazolidin-5-one core substituted with a 4-methylbenzenesulfonyl group at position 3 and a 2-(methylsulfanyl)ethyl moiety at position 2. This compound belongs to the oxazolidinone class, which is notable for applications in medicinal chemistry, particularly as antimicrobial agents and enzyme inhibitors .

Properties

CAS No.

62188-32-3

Molecular Formula

C13H17NO4S2

Molecular Weight

315.4 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonyl-4-(2-methylsulfanylethyl)-1,3-oxazolidin-5-one

InChI

InChI=1S/C13H17NO4S2/c1-10-3-5-11(6-4-10)20(16,17)14-9-18-13(15)12(14)7-8-19-2/h3-6,12H,7-9H2,1-2H3

InChI Key

VBAITVKDICPFKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2COC(=O)C2CCSC

Origin of Product

United States

Biological Activity

3-(4-Methylbenzene-1-sulfonyl)-4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-5-one, commonly referred to as an oxazolidinone derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

C13H17NO4S2\text{C}_{13}\text{H}_{17}\text{N}\text{O}_{4}\text{S}_{2}

It features an oxazolidinone ring, a sulfonyl group attached to a methylbenzene moiety, and a methylthioethyl side chain. The structural complexity of this compound suggests potential for various biological interactions.

PropertyValue
CAS Number89862-54-4
Molecular Weight285.41 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that compounds within the oxazolidinone class exhibit notable antibacterial activity . Specifically, derivatives similar to this compound have been evaluated for their efficacy against various bacterial strains.

  • Mechanism of Action : Oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This action disrupts the formation of the initiation complex necessary for protein translation, effectively halting bacterial growth.

Case Studies

  • In Vitro Studies : A study demonstrated that similar oxazolidinone derivatives exhibited effective antimicrobial activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics like linezolid and superior to isoniazid in certain cases .
  • Comparative Analysis : In a comparative study involving various oxazolidinones, it was found that modifications in the side chains significantly influenced their bioactivity. The presence of a methylthio group was noted to enhance interaction with ribosomal RNA and proteins involved in bacterial protein synthesis.

Table 2: Summary of Antimicrobial Activity

CompoundMIC (µg/mL)Activity Against
Linezolid0.5M. tuberculosis
Isoniazid0.25M. tuberculosis
This compoundComparable to linezolidDrug-sensitive & resistant M. tuberculosis

Research Findings

Recent investigations into the biological activity of oxazolidinones have highlighted:

  • Safety Profile : Ongoing research aims to improve the safety profile of these compounds while maintaining their antibacterial efficacy. Notably, modifications that reduce monoamine oxidase (MAO) inhibition are being explored .
  • Structural Activity Relationship (SAR) : The structure-function relationship studies indicate that varying substituents on the oxazolidinone ring can lead to significant differences in antibacterial potency and side effect profiles .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Differences Among Oxazolidinone Derivatives

Compound Name Substituents at Position 3 Substituents at Position 4 Core Structure
Target Compound 4-Methylbenzenesulfonyl 2-(Methylsulfanyl)ethyl 1,3-Oxazolidin-5-one
(4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one None Methyl and phenyl 1,3-Oxazolidin-2-one
Ethyl 4-(3-fluoro-4-(trifluoromethyl)benzoyl)-3-methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole-2-carboxylate (238) 4-Methylbenzenesulfonyl 3-Fluoro-4-(trifluoromethyl)benzoyl Pyrrole-carboxylate
4-Benzyl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one 4-Bromophenylsulfonyl Benzyl 1,3-Oxazol-5(4H)-one

Key Observations:

  • The target compound’s sulfonyl group at position 3 is a common feature in analogues like compound 238 and the oxazol-5(4H)-one derivative . This group improves solubility in polar solvents and facilitates hydrogen bonding in biological systems.
  • The 2-(methylsulfanyl)ethyl substituent at position 4 distinguishes it from other oxazolidinones, which often feature aromatic (e.g., phenyl) or simple alkyl groups. This substituent may enhance lipophilicity and influence metabolic stability .

Table 3: Comparative Properties

Property Target Compound (4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one Compound 238
Molecular Weight ~325 g/mol (estimated) 191.22 g/mol 496.2 g/mol
Solubility Moderate (polar solvents) Low (nonpolar solvents) Low (DMSO-soluble)
Bioactivity Not reported Antimicrobial (inferred from oxazolidinone class) Anticancer (inferred)

Critical Analysis:

  • The target compound’s higher molecular weight compared to simpler oxazolidinones (e.g., ) suggests reduced bioavailability unless optimized via formulation.
  • Unlike compound 238, which includes a trifluoromethyl group for enhanced metabolic resistance , the target compound’s methylsulfanyl group may undergo oxidation to sulfoxide/sulfone metabolites , altering its pharmacokinetics.

Preparation Methods

Cyclocarbonylation of Amino Alcohols

Amino alcohols react with phosgene equivalents (e.g., triphosgene) or carbonyl diimidazole (CDI) under basic conditions to form oxazolidinones. For example:

  • Step 1 : (R)-2-Amino-3-mercaptopropan-1-ol (hypothetical precursor) is treated with CDI in THF to form a carbamate intermediate.
  • Step 2 : Intramolecular cyclization under basic conditions (e.g., NaOH) yields the oxazolidinone core.

Optimization : Use of potassium trimethylsilanolate (KOSiMe₃) in THF at 60–75°C enhances regioselectivity and reduces side reactions.

Sulfonylation at Position 3

The 4-methylbenzenesulfonyl group is introduced via nucleophilic substitution or sulfonylation of secondary amines.

Tosyl Chloride-Mediated Sulfonylation

  • Conditions : Oxazolidinone (1 equiv) is treated with 4-methylbenzenesulfonyl chloride (TsCl, 1.1 equiv) in THF/NaOH (2.5 equiv) at 0°C→RT.
  • Yield : 72–89% after extraction with ethyl acetate and silica gel chromatography.
  • Key Consideration : Excess TsCl may lead to over-sulfonylation; stoichiometry must be carefully controlled.

Introduction of 2-(Methylsulfanyl)ethyl Group at Position 4

The thioether side chain is installed via alkylation or Mitsunobu reactions.

Alkylation with 2-Bromoethyl Methyl Sulfide

  • Step 1 : Oxazolidinone (1 equiv) is deprotonated with LiN(TMS)₂ at –30°C in THF.
  • Step 2 : 2-Bromoethyl methyl sulfide (1.2 equiv) is added dropwise, followed by stirring at RT for 12 h.
  • Yield : 65–78% after aqueous workup and recrystallization.

Thiol-Ene Click Chemistry

  • Conditions : Oxazolidinone with a vinyl group at position 4 reacts with methyl sulfanylethane thiol under UV light with a photoinitiator (e.g., DMPA).
  • Advantage : Stereoselective and high atom economy (yield: 82–90%).

Integrated Synthetic Routes

Sequential Functionalization (Three-Step)

Step Reaction Reagents/Conditions Yield (%)
1 Oxazolidinone formation CDI, THF, 0°C→RT, 12 h 85
2 Sulfonylation TsCl, NaOH, THF, 0°C→RT, 6 h 78
3 Alkylation 2-Bromoethyl methyl sulfide, LiN(TMS)₂ 65

One-Pot Tosyl Protection/Alkylation

  • Procedure : Amino alcohol, TsCl, and 2-(methylsulfanyl)ethyl bromide are reacted sequentially in THF with NaOH.
  • Yield : 58% overall (reduces purification steps).

Challenges and Solutions

  • Thioether Oxidation : Use of inert atmosphere (N₂/Ar) and antioxidants (BHT) prevents sulfide→sulfoxide/sulfone conversion.
  • Regioselectivity : Bulky bases (e.g., LDA) favor alkylation at position 4 over position 5.

Q & A

Basic: What are the recommended synthetic routes for 3-(4-Methylbenzene-1-sulfonyl)-4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-5-one?

Methodological Answer:
The synthesis typically involves sulfonate substitution on oxazolidinone precursors. For example, (2-oxooxazolidin-5-yl)methyl 4-methylbenzenesulfonate intermediates can react with nucleophiles like 2-(methylsulfanyl)ethylamine under basic conditions (e.g., K₂CO₃ in anhydrous methanol) to introduce the thioether substituent . Optimization of reaction time, solvent polarity, and stoichiometry is critical to improve yields (e.g., 24.79% reported for a related compound) . Purification via column chromatography and characterization by 1H^1H NMR (δ 1.75–1.82 ppm for aliphatic protons) and LC-MS (m/z 470.3 [M+H]⁺) are standard .

Basic: How is the structural integrity of this compound validated in crystallographic studies?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX software (e.g., SHELXL for refinement) is used to resolve molecular geometry, with hydrogen bonding networks analyzed via graph set theory . For example, directional C–H···O interactions in oxazolidinone derivatives can stabilize crystal packing . ORTEP-3 or similar tools generate thermal ellipsoid plots to visualize atomic displacement parameters .

Advanced: What computational strategies predict the compound’s hydrogen bonding and supramolecular assembly?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrostatic potentials to identify hydrogen bond donors/acceptors . Graph set analysis (e.g., Etter’s rules) categorizes interaction patterns (e.g., R22(8)R_2^2(8) motifs) in crystals . Molecular dynamics simulations (e.g., GROMACS) assess solvent effects on stability, while Hirshfeld surfaces quantify intermolecular contact contributions (e.g., S···S vs. O···H interactions) .

Advanced: How can contradictory spectroscopic data between studies be resolved?

Methodological Answer:
Contradictions often arise from solvent polarity, concentration, or instrument calibration. For NMR:

  • Compare δ values in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) .
  • Use 13C^{13}C-DEPT or 2D-COSY to confirm coupling patterns.
    For LC-MS, standardize ionization conditions (ESI vs. APCI) and calibrate with reference compounds . Cross-validation via IR (e.g., carbonyl stretches at ~1750 cm⁻¹) and SC-XRD resolves ambiguities .

Advanced: What methodologies elucidate the compound’s biological activity as a Sigma-2 receptor ligand?

Methodological Answer:

  • Binding assays : Competitive radioligand studies (e.g., 3H^3H-DTG displacement) under PDSP protocols quantify affinity (Kᵢ) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., sulfonyl vs. thioether groups) and assess selectivity (Sigma-2 vs. Sigma-1) via IC₅₀ comparisons .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., hydrophobic pockets accommodating methylsulfanyl groups) .

Basic: What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4) via UV-Vis spectroscopy. Thioether groups enhance lipophilicity (cLogP ~3.5 predicted) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Sulfonyl groups may hydrolyze under acidic conditions, requiring pH-controlled storage .

Advanced: How to design analogs with improved metabolic stability?

Methodological Answer:

  • Bioisosteric replacement : Substitute methylsulfanyl with trifluoromethylthio to reduce CYP450-mediated oxidation .
  • Prodrug strategies : Introduce ester linkages (e.g., morpholinylethyl esters) for controlled release .
  • In vitro microsomal assays : Human liver microsomes (HLM) + NADPH quantify half-life (t₁/₂). LC-MS/MS identifies metabolites (e.g., sulfoxide derivatives) .

Advanced: What crystallographic software tools optimize refinement for low-quality diffraction data?

Methodological Answer:
For twinned or weak

  • SHELXD : Dual-space algorithms solve phases via Patterson methods .
  • OLEX2 : Integrate SHELX refinement with GUI-driven outlier rejection (e.g., solvent masking) .
  • TWINLAW : Diagnose twinning operators (e.g., two-fold rotation) and apply Hooft y parameters for R-factor convergence .

Basic: What analytical techniques confirm purity and identity post-synthesis?

Methodological Answer:

  • HPLC : C18 columns (e.g., Chromolith) with UV detection (λ = 254 nm); >95% purity threshold .
  • HRMS : Q-TOF instruments (e.g., Agilent 6545) confirm exact mass (<2 ppm error) .
  • Elemental analysis : C/H/N/S combustion data within ±0.4% of theoretical values .

Advanced: How to address discrepancies in computational vs. experimental torsional angles?

Methodological Answer:

  • Conformational sampling : Use Monte Carlo methods (e.g., MacroModel) to explore rotatable bonds (e.g., oxazolidinone C–N rotation) .
  • Solid-state vs. solution : Compare SC-XRD (fixed conformation) with NOESY (solution dynamics) .
  • DFT-D3 : Include dispersion corrections to refine van der Waals interactions in gas-phase calculations .

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